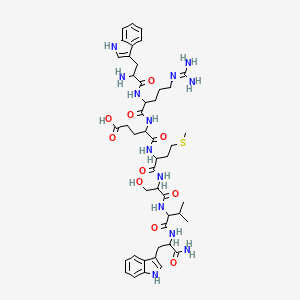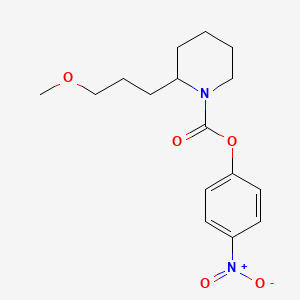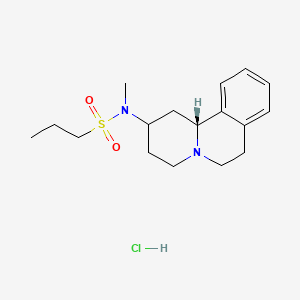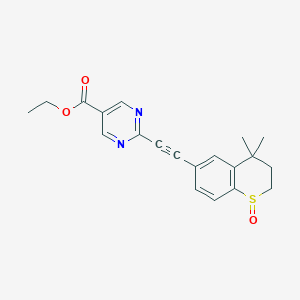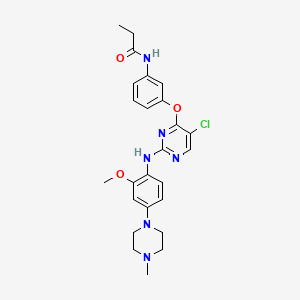
YLT205
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YLT205 is an inducer of apoptosis in human colorectal cells via the mitochondrial apoptosis pathway. It also acts by inhibiting tumor growth.
Aplicaciones Científicas De Investigación
Colorectal Cancer Therapy
A novel small-molecule compound, YLT205, has been shown to induce apoptosis in human colorectal cells. In vitro studies reveal that YLT205 triggers apoptosis via the mitochondrial pathway, involving activation of caspases-9 and -3, down-regulation of Bcl-2, and up-regulation of Bax in HCT116 cells. Additionally, YLT205 disrupts mitochondrial membranes, leading to cytochrome c release into the cytosol. This compound also affected the phosphorylation of p44/42 mitogen-activated protein kinase without impacting phosphorylated protein kinase B (Akt). Importantly, in vivo studies using HCT116 and SW620 tumor-bearing nude mice models demonstrated that YLT205 dose-dependently inhibited tumor growth without causing apparent adverse effects. Immunohistochemistry analysis confirmed apoptosis induction and inhibition of tumor cell proliferation in vivo, suggesting YLT205 as a potential candidate for human colorectal cancer therapy (Zhu et al., 2014).
Propiedades
Número CAS |
1316196-63-0 |
|---|---|
Nombre del producto |
YLT205 |
Fórmula molecular |
C16H12BrClN4O2S2 |
Peso molecular |
471.77 |
Nombre IUPAC |
N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide |
InChI |
InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24) |
Clave InChI |
QKMMRERCAFXACY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
YLT205; YLT-205; YLT 205; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



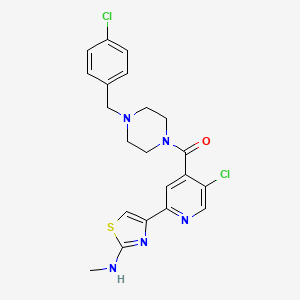
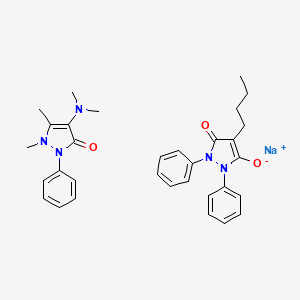
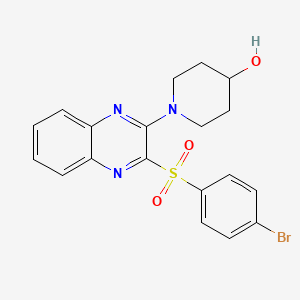
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
